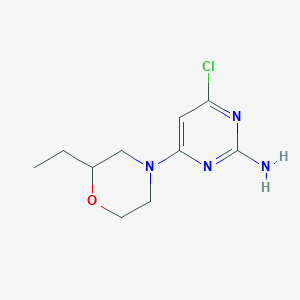
4-Chloro-6-(2-ethylmorpholino)pyrimidin-2-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Chloro-6-(2-ethylmorpholino)pyrimidin-2-amine is a synthetic compound belonging to the pyrimidine class of heterocyclic organic compounds Pyrimidines are characterized by a six-membered ring structure containing two nitrogen atoms at positions 1 and 3
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-6-(2-ethylmorpholino)pyrimidin-2-amine typically involves the reaction of 4-chloro-6-methyl-2-pyrimidinamine with 2-ethylmorpholine under specific conditions. The reaction is usually carried out in the presence of a suitable solvent and a base to facilitate the nucleophilic substitution reaction. The reaction conditions, such as temperature and reaction time, are optimized to achieve a high yield of the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The process is scaled up to accommodate the production of larger quantities, ensuring consistency and purity of the final product. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
4-Chloro-6-(2-ethylmorpholino)pyrimidin-2-amine undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom at position 4 can be substituted by other nucleophiles.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions under appropriate conditions.
Condensation Reactions: It can participate in condensation reactions with other compounds to form more complex structures.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include nucleophiles such as amines, thiols, and alcohols. The reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution reactions can yield various substituted pyrimidine derivatives, while oxidation and reduction reactions can modify the functional groups present on the compound .
Applications De Recherche Scientifique
4-Chloro-6-(2-ethylmorpholino)pyrimidin-2-amine has several scientific research applications, including:
Medicinal Chemistry: It is investigated for its potential as a therapeutic agent due to its ability to interact with specific biological targets.
Agricultural Chemistry: The compound is explored for its fungicidal and herbicidal activities.
Biological Research: It is used as a tool compound in biochemical studies to understand the mechanisms of enzyme inhibition and receptor binding.
Mécanisme D'action
The mechanism of action of 4-Chloro-6-(2-ethylmorpholino)pyrimidin-2-amine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access. This inhibition can disrupt various cellular processes, leading to therapeutic effects in the case of disease treatment .
Comparaison Avec Des Composés Similaires
Similar Compounds
4,6-Diphenylpyrimidin-2-amine: Known for its anticancer properties and inhibition of Aurora kinase A.
Diflumetorim: A commercial pyrimidinamine fungicide used in agriculture.
2-Amino-4-chloro-6-methylpyrimidine: Used as a nitrification inhibitor in agriculture.
Uniqueness
4-Chloro-6-(2-ethylmorpholino)pyrimidin-2-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ethylmorpholino group enhances its solubility and bioavailability, making it a valuable compound for various applications .
Propriétés
Formule moléculaire |
C10H15ClN4O |
|---|---|
Poids moléculaire |
242.70 g/mol |
Nom IUPAC |
4-chloro-6-(2-ethylmorpholin-4-yl)pyrimidin-2-amine |
InChI |
InChI=1S/C10H15ClN4O/c1-2-7-6-15(3-4-16-7)9-5-8(11)13-10(12)14-9/h5,7H,2-4,6H2,1H3,(H2,12,13,14) |
Clé InChI |
PSFDVDVNCKLRJM-UHFFFAOYSA-N |
SMILES canonique |
CCC1CN(CCO1)C2=CC(=NC(=N2)N)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


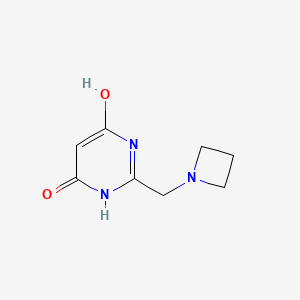

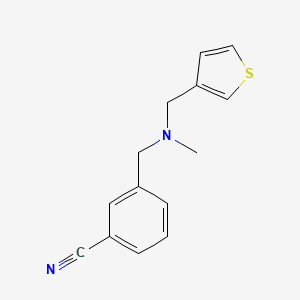


![6-bromo-2-(4-chlorophenyl)-1H-imidazo[4,5-b]pyridine](/img/structure/B14904789.png)
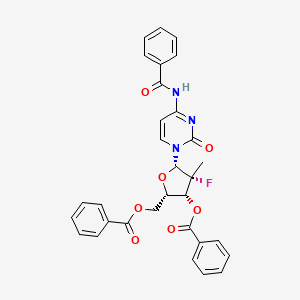
![4-(benzylamino)-6,8-dimethylpyrimido[4,5-c]pyridazine-5,7(6H,8H)-dione](/img/structure/B14904806.png)
![(S)-6-Bromo-4-methyl-4,5-dihydro-1H-benzo[b][1,4]diazepin-2(3H)-one](/img/structure/B14904808.png)
![2,2',7,7'-Tetramethoxy-9,9'-spirobi[fluorene]-3,3',6,6'-tetracarboxylic acid](/img/structure/B14904815.png)
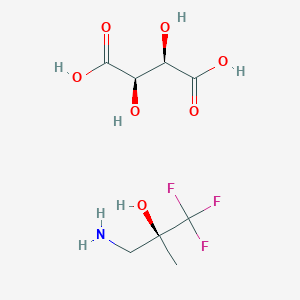
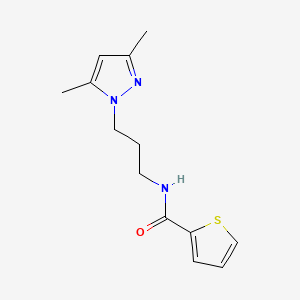

![N-(4-chlorobenzyl)-2-[3-(trifluoromethyl)-4,5,6,7-tetrahydro-1H-indazol-1-yl]acetamide](/img/structure/B14904863.png)
